Sulcatone A
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Overview
Description
Sulcatone A is a natural product found in Campylospermum sulcatum with data available.
Scientific Research Applications
Subheading Antimicrobial Activities
Sulcatone A, identified in the aerial parts of Ouratea sulcata, has shown significant antimicrobial activities against a range of microorganisms. This was established through an investigation that led to the isolation of this compound and several other compounds, and their subsequent testing for antimicrobial effectiveness (Pegnyemb et al., 2005).
Role in Insect Pheromones
Subheading Insect Pheromone Production and Behavioral Effects
This compound has been identified as a key component in the mating process of the ambrosia beetle, Megaplatypus mutatus. Research on this beetle's pheromones showed that sulcatone is involved in their mating process, with its production being linked to both the beetle and possibly associated fungi (Slodowicz et al., 2019). Additionally, sulcatone, along with sulcatol, was identified in the emissions of male Platypus mutatus, showing its role in attracting females (Audino et al., 2005).
Enzymatic Systems and Sulcatone
Subheading Enzymatic Conversion and Applications
Research on various enzymatic systems has shown their use in the conversion of sulcatone, with a focus on in situ regeneration of NADPH. These studies offer insights into the biochemical processes involving sulcatone and their potential applications in different fields (Bastos et al., 1999).
Cardiovascular Applications
Subheading Cardiovascular Disease Treatment Potentials
Sulcatone has been studied in relation to cardiovascular diseases, specifically in the form of an inclusion complex with β-cyclodextrin. This research aimed at finding simple and cost-effective treatments for cardiovascular diseases, revealing new potential therapeutic roles for sulcatone (Silva et al., 2020).
Insect Olfactory Receptors
Subheading Involvement in Mosquito Olfaction
Sulcatone has been identified as an activator of the Or4 odorant receptor in the mosquito Aedes aegypti, linking it to olfactory-mediated attraction in these insects. This discovery suggests potential roles in both pest control and understanding insect behavior (Dekel et al., 2019).
Properties
Molecular Formula |
C30H20O11 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-15-8-19(34)26-21(36)12-22(40-24(26)10-15)13-1-4-17(5-2-13)39-23-7-14(3-6-18(23)33)30-29(38)28(37)27-20(35)9-16(32)11-25(27)41-30/h1-12,29-35,38H |
InChI Key |
DDHJLKRNEXEIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Synonyms |
sulcatone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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